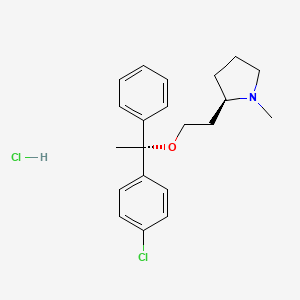
Clemastine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clemastine hydrochloride is a first-generation H1 histamine antagonist, commonly known as an antihistamine. It is used to relieve symptoms associated with allergic reactions, such as hay fever, rhinitis, and urticaria. This compound is known for its anticholinergic properties, which contribute to its drying effects and sedative side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of clemastine hydrochloride involves several steps:
Starting Material: The process begins with N-methyl-2-(2-ethoxy)pyrrolidine.
Chlorination Substitution: This compound undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidine.
Reaction with Alcohol: N-methyl-2-(2-chloroethyl)pyrrolidine reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol under the action of sodamide to produce racemic clemastine.
Salt Formation: The racemic clemastine is then converted into clemastine succinate by adding succinic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Clemastine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Chlorination: Chlorinating agents such as thionyl chloride or phosphorus trichloride are used.
Substitution: Sodium amide (sodamide) is commonly used for substitution reactions.
Major Products:
Clemastine Succinate: Formed during the intermediate stages of synthesis.
Clemastine Fumarate: Another intermediate product before final conversion to this compound.
Wissenschaftliche Forschungsanwendungen
Clemastine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine properties and reactions.
Biology: Investigated for its effects on histamine receptors and cellular responses.
Industry: Utilized in the formulation of over-the-counter allergy medications.
Wirkmechanismus
Clemastine hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic and sedative effects, contributing to its overall therapeutic profile .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic properties.
Chlorpheniramine: Known for its antihistamine effects but with less sedative impact compared to clemastine hydrochloride.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness: this compound is unique due to its strong anticholinergic properties and ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders .
Eigenschaften
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKTGDSSBWLQE-MUCZFFFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
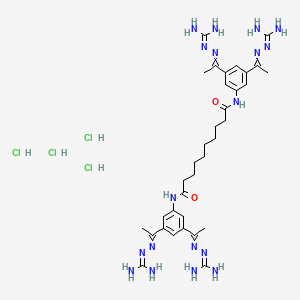
![2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride](/img/structure/B10815038.png)

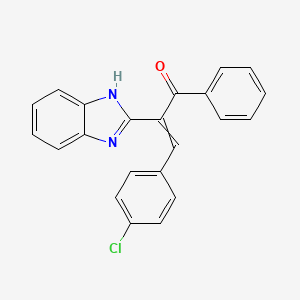
![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)
![3-(Carboxylatomethyl)-2-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]-1,3-benzothiazol-3-ium hydrate](/img/structure/B10815065.png)
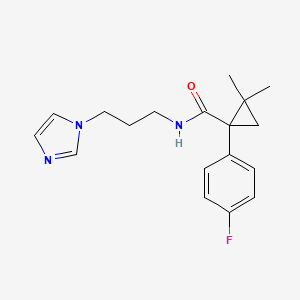
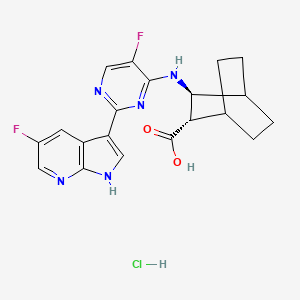
![2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B10815094.png)
![3-{4-[Bis(2-methylpropyl)amino]-3-[2-(4-cyanophenyl)acetamido]phenyl}butanoic acid](/img/structure/B10815100.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B10815101.png)
![2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B10815107.png)
![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
